molecular formula C20H27N3O4S B4552705 3-CYCLOHEXYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE

3-CYCLOHEXYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE

Cat. No.: B4552705
M. Wt: 405.5 g/mol
InChI Key: NLVKXOKOHKJINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOHEXYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide is 405.17222752 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Endothelin Receptor Antagonists

A significant area of application for compounds structurally related to "3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide" is in the development of selective endothelin (ET) receptor antagonists. For instance, derivatives such as N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide have been identified as promising leads for selective ET receptor antagonists. These compounds exhibit significant binding affinity and selectivity for the ET(A) receptor, indicating potential therapeutic applications in cardiovascular diseases and other conditions where endothelin receptors play a crucial role (Murugesan et al., 2003).

Antimicrobial Agents

Compounds incorporating a sulfamoyl moiety, similar to "3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide", have been explored for their antimicrobial properties. A study aimed at synthesizing new heterocyclic compounds with a sulfamoyl moiety demonstrated promising in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Cancer Research

In the context of cancer research, sulfonamides, particularly those related to "3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide", have been utilized due to their inhibitory effects on carbonic anhydrases (CAs) overexpressed in tumors. Research into ruthenium(II) p-cymene complexes with Schiff base ligands of benzenesulfonamide has shown selective cytotoxicity toward cancer cells, providing insights into potential anticancer treatments (Maji et al., 2021).

Anti-inflammatory Agents

Research on novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, akin to "3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide", has led to the discovery of compounds with significant anti-bacterial, antifungal, and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new anti-inflammatory drugs (Kendre et al., 2015).

Molecular Docking and DFT Calculations

Studies have also focused on the synthesis, biological evaluation, and molecular docking of benzenesulfonamide derivatives for their antimicrobial activity. This research area includes density functional theory (DFT) calculations to understand the molecular structure and interactions, further highlighting the application of such compounds in medicinal chemistry and drug design (Fahim & Shalaby, 2019).

Properties

IUPAC Name

3-cyclohexyl-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-14-15(2)22-27-20(14)23-28(25,26)18-11-9-17(10-12-18)21-19(24)13-8-16-6-4-3-5-7-16/h9-12,16,23H,3-8,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVKXOKOHKJINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-CYCLOHEXYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE
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3-CYCLOHEXYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.